4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol
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Overview
Description
4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring and an amino group at the 2-position, which is further connected to a phenol group. The molecular formula of this compound is C13H10N4O3, and it has a molecular weight of 270.24 g/mol .
Preparation Methods
The synthesis of 4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with nitrobenzaldehyde in the presence of a catalyst such as copper(I) iodide. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Coupling Reactions: The amino group can participate in coupling reactions with aryl halides to form new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. Major products formed from these reactions include amino derivatives, halogenated phenols, and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
4-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol can be compared with other similar compounds, such as:
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)phenol: This compound has a similar structure but with the nitro group at the 6-position instead of the 3-position.
2-Amino-3-nitropyridine: This compound lacks the imidazo[1,2-a]pyridine ring but has similar functional groups.
3-Nitroimidazo[1,2-a]pyridine: This compound has the nitro group at the 3-position but lacks the phenol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62195-03-3 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]phenol |
InChI |
InChI=1S/C13H10N4O3/c18-10-6-4-9(5-7-10)14-12-13(17(19)20)16-8-2-1-3-11(16)15-12/h1-8,14,18H |
InChI Key |
FEDZFNLJJKHQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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